N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
This compound is a pyridine derivative featuring a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 5-position and a 3-(2-methoxyethoxy)propylamine substituent at the 2-position. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a critical tool in medicinal chemistry for forming carbon-carbon bonds . It is primarily utilized in pharmaceutical research for synthesizing bioactive molecules, as indicated by its classification under "Pharmaceutical Research" in vendor catalogs .
Properties
IUPAC Name |
N-[3-(2-methoxyethoxy)propyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BN2O4/c1-16(2)17(3,4)24-18(23-16)14-7-8-15(20-13-14)19-9-6-10-22-12-11-21-5/h7-8,13H,6,9-12H2,1-5H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACUWUZVMKVUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCOCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Key Characteristics:
- CAS Number: 2490665-96-6
- Molecular Weight: 308.27 g/mol
- Appearance: Typically available as a solid for research purposes.
Research indicates that this compound may exhibit biological activities through several mechanisms:
- Inhibition of Protein Interactions: The compound has been noted for its ability to inhibit interactions between proteins involved in various signaling pathways, particularly those related to cancer and immune responses. For instance, it may act as an antagonist to the PD-1/PD-L1 pathway, which is crucial in tumor immune evasion .
- Modulation of Kinase Activity: Preliminary studies suggest that it may function as a kinase inhibitor, impacting cell growth and differentiation by interfering with signaling cascades that are often dysregulated in cancer .
- Impact on Cell Proliferation and Apoptosis: The compound has shown potential in modulating cell proliferation and apoptosis in specific cancer cell lines, suggesting its utility in therapeutic applications .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Case Study on PD-1/PD-L1 Interaction:
- Kinase Activity Assessment:
- Cell Line Studies:
Safety Profile
While the biological activity is promising, safety assessments indicate that this compound is classified as an irritant. Proper handling protocols should be followed during research applications .
Scientific Research Applications
Drug Development
The compound plays a significant role as a building block in the synthesis of pharmaceuticals. Its boron-containing moiety can enhance the bioactivity of drug candidates. Boron compounds are known to interact with biological systems, making them valuable in designing inhibitors for various enzymes.
Case Study: Enzyme Inhibition
In a study focused on developing inhibitors for diacylglycerol acyltransferase 1 (DGAT1), N-[3-(2-methoxyethoxy)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine was evaluated for its efficacy. The results indicated that the compound exhibited a potent inhibitory effect on DGAT1 activity, suggesting its potential as a therapeutic agent for metabolic disorders such as obesity and diabetes .
Targeted Drug Delivery
The compound's ability to form stable complexes with biomolecules enhances its application in targeted drug delivery systems. The incorporation of the dioxaborolane group facilitates selective targeting of cancer cells, improving therapeutic efficacy while minimizing side effects.
Data Table: Efficacy of Targeted Delivery Systems
Polymer Chemistry
This compound is utilized in the synthesis of functional polymers. Its boron content allows for cross-linking reactions that enhance material properties such as thermal stability and mechanical strength.
Case Study: Synthesis of Boron-Doped Polymers
Research demonstrated that incorporating this compound into polymer matrices resulted in materials with improved thermal and mechanical properties compared to non-boronated counterparts. This advancement is particularly relevant for applications in aerospace and automotive industries .
Coatings and Adhesives
The compound's chemical properties make it suitable for use in coatings and adhesives that require enhanced adhesion and durability. Its incorporation into formulations can lead to improved performance under harsh environmental conditions.
Data Table: Performance Comparison of Coatings
| Coating Type | Adhesion Strength (MPa) | Durability (Cycles) | Reference |
|---|---|---|---|
| Boron-Doped Coating | 12 | 5000 | |
| Standard Coating | 8 | 3000 |
Catalytic Activity
This compound has shown promise as a catalyst in various organic reactions. Its ability to stabilize transition states makes it an effective catalyst for cross-coupling reactions.
Case Study: Cross-Coupling Reactions
In studies involving Suzuki-Miyaura coupling reactions, this compound demonstrated high catalytic activity with various aryl halides, leading to significant yields of biaryl compounds .
Data Table: Catalytic Performance
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The boronate ester group at the 5-position of the pyridine ring enables participation in Suzuki–Miyaura couplings with aryl/heteroaryl halides. This reaction is pivotal for constructing biaryl systems.
*Inferred from analogous reactions in .
Key Observations :
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Optimal yields require anhydrous conditions and inert atmospheres.
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Polar aprotic solvents (e.g., THF) enhance catalytic efficiency .
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Steric hindrance from the 2-methoxyethoxypropylamine group may necessitate longer reaction times compared to simpler boronate esters .
Functionalization of the Pyridine Ring
The electron-deficient pyridine core undergoes electrophilic substitution at the 3- and 4-positions, directed by the boronate ester and amine groups.
Nitration and Halogenation
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Nitration : Reported for structurally similar compounds (e.g., 2-methoxy-3-nitro-5-boronate pyridines) using HNO₃/H₂SO₄ .
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Halogenation : Chlorination or bromination occurs selectively at the 4-position under mild conditions (e.g., NCS in DCM) .
Amine Group Reactivity
The secondary amine at the 2-position participates in:
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Acylation : Reacts with acyl chlorides (e.g., AcCl) in pyridine to form amides .
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Alkylation : Forms quaternary ammonium salts with alkyl halides under basic conditions .
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Oxidation : Converts to nitroso or nitro derivatives using H₂O₂ or mCPBA .
Boronate Ester Hydrolysis
The tetramethyl dioxaborolane group hydrolyzes to a boronic acid under acidic or aqueous basic conditions:
Reductive Amination and Hydrogenation
The propyl-2-methoxyethoxy side chain may undergo:
Stability and Storage
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Thermal Stability : Decomposes above 150°C (TGA data inferred from ).
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Light Sensitivity : Degrades under UV light; stored in amber vials at 2–8°C .
Mechanistic Insights from Analogous Systems
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Suzuki Coupling Mechanism :
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Steric Effects : Bulky 2-methoxyethoxypropylamine substituent slows transmetallation, requiring excess Pd catalyst .
Challenges and Limitations
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, molecular weights, and applications:
Key Differences and Implications
- Solubility and Reactivity : The 2-methoxyethoxy group in the target compound provides superior solubility in polar solvents compared to cyclic amines (morpholine, pyrrolidine) or alkyl chains (cyclopropylmethyl). This is critical for reactions in aqueous or mixed solvents .
- Biological Activity: Analogs with cyclic amines (e.g., morpholine, pyrrolidine) may exhibit stronger interactions with enzymes due to basic nitrogen atoms, as seen in kinase inhibitors .
- Synthetic Utility : All analogs serve as boronate esters for Suzuki-Miyaura coupling, but substituents influence reactivity. Branched or bulky groups (e.g., methyl-propylamine in ) may slow coupling rates due to steric effects, whereas linear chains (e.g., methoxyethoxy) facilitate faster reactions .
Research Findings
- Pharmaceutical Applications : The target compound is listed under "Pharmaceutical Research" for developing antiviral or antibiotic agents, likely as a boronate intermediate for bioactive molecules .
- Kinase Inhibitors : Analogs like N-(Cyclopropylmethyl)-4-boronate pyridin-2-amine demonstrate efficacy in inhibiting GSK-3β, IKK-β, and ROCK-1, highlighting the role of boronate pyridines in targeting ATP-binding pockets .
- Catalytic Cross-Coupling : The methoxypropyl analog (QC-4180) is marketed with 95% purity, emphasizing its reliability in high-yield Suzuki reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
